(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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Description
“(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione” is a chemical compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.27 .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 433.5±55.0 °C and a predicted density of 1.443±0.06 g/cm3 . The predicted pKa value is 3.72±0.10 .
Scientific Research Applications
Anticancer and Antiproliferative Properties
A significant area of research for this compound involves its anticancer and antiproliferative activities. Studies have shown that derivatives of thiazolidinedione, including those structurally related to "(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione", exhibit potent antiproliferative activity against various human cancer cell lines. For instance, synthesized derivatives have been evaluated for their cell antiproliferation activity, highlighting their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thiazolidinedione derivatives. Research indicates that these compounds possess significant antibacterial and antifungal properties. For example, new derivatives have shown better inhibitory activities than reference drugs against specific Gram-positive bacterial strains, demonstrating their potential as antimicrobial agents (Stana et al., 2014).
Corrosion Inhibition
Thiazolidinedione derivatives are also investigated for their application in corrosion inhibition. Studies involving the evaluation of these compounds as inhibitors for mild steel corrosion in hydrochloric acid solution have found that their inhibition efficiency increases with concentration. This suggests their utility in industrial applications where corrosion resistance is critical (Yadav et al., 2015).
Antidiabetic Activity
The compound and its derivatives have been studied for their potential antidiabetic activity, particularly as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion and glucose absorption. Some synthesized derivatives exhibit promising inhibitory activity, indicating their potential in managing diabetes (Nori et al., 2014).
Properties
IUPAC Name |
(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,12H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQDTHNUCTBTK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)N)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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